4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

Catalog No.
S1539502
CAS No.
75365-73-0
M.F
C12H16ClN2O+
M. Wt
239.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hyd...

CAS Number

75365-73-0

Product Name

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate

IUPAC Name

1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;chloride;hydrate

Molecular Formula

C12H16ClN2O+

Molecular Weight

239.72 g/mol

InChI

InChI=1S/C12H14N2.ClH.H2O/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;1H;1H2/q+2;;/p-1

InChI Key

FBOZSZWVHGMOSX-UHFFFAOYSA-M

SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-].[Cl-]

Synonyms

1.1-Dimethyl-4.4-bipyridinium dichloride, CAS 1910-42-5 (ANHYDROUS)

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.O.[Cl-]

Origin and Significance:

4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate (hereafter referred to as paraquat dichloride hydrate) is a synthetic quaternary ammonium compound. Its significance lies in its unique redox properties and ability to form stable radical cations. These characteristics make it a valuable tool in research areas like photochemistry, electrochemistry, and environmental science [, ].


Molecular Structure Analysis

Key Features:

Paraquat dichloride hydrate consists of two pyridinium rings linked at the 4,4' positions. Each pyridinium ring has a methyl group attached at the 1 position, resulting in the "1,1'-dimethyl" designation. The molecule exists as a dication (positively charged twice) balanced by two chloride ions (Cl⁻) and an unspecified number of water molecules (hydrate) [, ].

Notable Aspects:

  • The positive charges on the pyridinium rings are delocalized across the aromatic system, making the molecule a good electron acceptor [].
  • The planar structure and conjugated system contribute to its photochemical properties [].

Chemical Reactions Analysis

Synthesis:

Paraquat dichloride is typically synthesized by reacting 1,1'-dimethyl-4,4'-bipyridine with strong alkylating agents like dimethyl sulfate or dichloroethane.

(CH3)2SO4 + C12H14N2 → C12H14N2²⁺ + 2 Cl⁻ + SO₄²⁻

Decomposition:

Under extreme heat or strong oxidizing conditions, paraquat dichloride can decompose, releasing toxic fumes and potentially forming nitrogen oxides.

Other Relevant Reactions:

Paraquat dichloride readily undergoes one-electron reduction, forming a stable radical cation. This property makes it a valuable electron acceptor in various research applications, including:

  • Photocatalysis: Paraquat dichloride can be used as a photosensitizer in photocatalytic reactions, where it absorbs light and transfers electrons to other molecules, initiating chemical reactions [].
  • Electrochemistry: It can act as an electron mediator in electrochemical systems due to its reversible redox behavior.

Physical And Chemical Properties Analysis

  • Melting point: Decomposes above 300°C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Highly soluble in water (50 mg/mL) []
  • Appearance: White to off-white crystalline solid []
  • Stability: Stable under normal storage conditions. Decomposes upon heating or exposure to strong oxidizing agents.

Photochemical Properties for Wastewater Treatment

,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate possesses interesting photochemical properties that make it useful in wastewater treatment. Studies have shown its ability to generate reactive oxygen species (ROS) under light irradiation [1]. These ROS can degrade various organic pollutants present in wastewater [1].

Source

Biosynth ()

Potential Use in Surface Modification

The same photochemical properties of 4,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate hold promise for surface modification applications. Research suggests that when combined with light, this compound can modify the surface properties of materials [1]. This opens doors for potential applications in areas like creating functional surfaces or manipulating surface chemistry for specific purposes.

Source

Biosynth ()

Analytical Tool for Other Bipyridines

,4'-Bipyridinium, 1,1'-dimethyl-, dichloride, hydrate can serve as an analytical tool for researchers studying other bipyridine molecules. This is because it exhibits distinct characteristics that can be used to identify and differentiate other bipyridine compounds in a mixture [4].

Source

Biosynth ()

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

239.0951158 g/mol

Monoisotopic Mass

239.0951158 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H311 (100%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

Explore Compound Types